Hdtpa

Description

Properties

Molecular Formula |

C14H19N3O10-4 |

|---|---|

Molecular Weight |

389.31 g/mol |

IUPAC Name |

2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-4 |

InChI Key |

QPCDCPDFJACHGM-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Diethylenetriaminepentaacetic Acid (DTPA) for Researchers and Drug Development Professionals

An Introduction to a Powerful Chelating Agent in Pharmaceutical Science

Diethylenetriaminepentaacetic acid, commonly known as DTPA, is a synthetic aminopolycarboxylic acid that serves as a potent chelating agent. Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it an invaluable tool in various scientific and medical fields, particularly in drug development and diagnostics. This technical guide provides a comprehensive overview of DTPA, including its chemical identity, quantitative data on its chelation properties, detailed experimental protocols, and visualizations of its application workflows.

Full Chemical Name and Synonyms

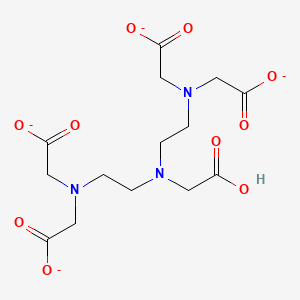

The compound referred to as Hdtpa is the deprotonated form of Diethylenetriaminepentaacetic acid (DTPA).

-

Systematic (IUPAC) Name : 2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate[1]

-

Common Name : Diethylenetriaminepentaacetic acid

-

Abbreviation : DTPA

-

Other Synonyms : Pentetic acid, N,N-Bis(2-[bis(carboxymethyl)amino]ethyl)glycine[2][3]

DTPA is structurally similar to the more commonly known ethylenediaminetetraacetic acid (EDTA) but possesses a higher denticity (the number of donor groups in a single ligand that bind to a central atom in a coordination complex), which contributes to its strong binding affinity for metal ions.[4]

Quantitative Data: Stability of DTPA-Metal Complexes

The efficacy of a chelating agent is quantified by its stability constant (log K), which describes the equilibrium between the free ligand and the metal-ligand complex. A higher log K value indicates a more stable complex and a stronger chelation affinity. DTPA is known for forming highly stable complexes with various metal ions, particularly trivalent and heavy metal ions.[5][6]

| Metal Ion | Stability Constant (log K) | Reference(s) |

| Pb²⁺ | 18.8 | [2] |

| Cu²⁺ | 21.03 | |

| Zn²⁺ | 18.35 | |

| Fe³⁺ | 28.6 (approx.) | [7] |

| Cd²⁺ | 18.93 | |

| Mn²⁺ | 15.60 | |

| Ca²⁺ | 10.74 | [8] |

| Mg²⁺ | 9.03 | [8] |

| Gd³⁺ | 22.46 | - |

| In³⁺ | 29.0 (approx.) | - |

| Y³⁺ | 22.05 | - |

| Th⁴⁺ | 29.8 (approx.) | [4] |

| U⁴⁺ | 29.0 (approx.) | [4] |

Note: Stability constants can vary with experimental conditions such as ionic strength and pH.

Experimental Protocols

Synthesis of Pentasodium Salt of DTPA (DTPA-5Na)

This protocol outlines a common industrial method for synthesizing the pentasodium salt of DTPA, which is highly soluble in water.

Materials:

-

Chloroacetic acid

-

Deionized water

-

Diethylenetriamine (DETA)

-

Sodium hydroxide (NaOH) solution (e.g., 32-33%)[9]

-

Ice bath/cooling system

Procedure:

-

Dissolve chloroacetic acid in deionized water to create a solution.[9][10]

-

Slowly add diethylenetriamine to the chloroacetic acid solution while maintaining the reaction temperature between -5°C and 0°C using a cooling system.[9]

-

The addition of sodium hydroxide is performed in two stages to control the exothermic reaction:

-

Once all the sodium hydroxide has been added, maintain the temperature at 30-60°C for 2-5 hours to ensure the reaction goes to completion.[10]

-

Adjust the pH of the final reaction mixture to approximately 11.5.[10]

-

Cool the solution to room temperature and filter to collect the product.[9][10]

Radiolabeling of DTPA with Technetium-99m (⁹⁹ᵐTc) for Diagnostic Imaging

⁹⁹ᵐTc-DTPA is a widely used radiopharmaceutical for renal imaging and measuring the glomerular filtration rate (GFR).[1][11]

Materials:

-

Lyophilized DTPA kit

-

Sterile, oxidant-free sodium pertechnetate (⁹⁹ᵐTc) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator[12]

-

Lead-shielded vial

Procedure:

-

Aseptically inject the sterile ⁹⁹ᵐTc eluate (up to 300 mCi in 2-5 mL) into the lead-shielded vial containing the lyophilized DTPA.[1]

-

Gently shake the vial for approximately 10 seconds to dissolve the contents.[1]

-

Allow the mixture to stand for 15 minutes at room temperature for the chelation reaction to complete.[1]

-

Before administration, assess the radiochemical purity (RCP) using appropriate methods (e.g., thin-layer chromatography). The RCP of ⁹⁹ᵐTc-DTPA should exceed 95%.[1]

-

The reconstituted radiopharmaceutical should be stored at 15-25°C and used within 6 hours of preparation.[1]

Clinical Protocol for DTPA Chelation Therapy for Heavy Metal Contamination

DTPA is FDA-approved for treating internal contamination with certain transuranic elements like plutonium, americium, and curium. It is also used off-label for gadolinium deposition.[13] The protocol often involves the administration of both calcium (Ca-DTPA) and zinc (Zn-DTPA) salts.

Materials:

-

Ca-DTPA injection

-

Zn-DTPA injection

-

Normal saline (0.9% sodium chloride) for infusion

-

Intravenous administration set

Procedure (Example for Gadolinium Chelation):

-

Day 1: Administer Ca-DTPA. A common method is to give an intravenous (IV) push of 2.5 mL (500 mg) of Ca-DTPA over one minute. This is followed by an infusion of normal saline. A second 2.5 mL dose may be administered during the infusion.[14][15] The rationale for using Ca-DTPA first is its higher binding affinity for heavy metals, which can displace the calcium ion.

-

Day 2: Administer Zn-DTPA using a similar IV procedure.[14][15] The use of Zn-DTPA in subsequent treatments helps to replenish zinc stores that may be depleted by Ca-DTPA, as the chelating agent can also bind to essential endogenous metals.[15]

-

This two-day treatment cycle can be repeated at intervals of one week or more, depending on the clinical scenario and patient response.[14]

-

Monitoring of urine for excreted metals and patient's renal function is crucial throughout the therapy.

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving DTPA.

Caption: Workflow for the preparation of ⁹⁹ᵐTc-DTPA for diagnostic use.

Caption: The mechanism of action for DTPA in chelating and removing toxic metal ions.

Caption: Logical workflow for using DTPA as a bifunctional chelator in targeted therapies.

References

- 1. parsisotope.com [parsisotope.com]

- 2. researchgate.net [researchgate.net]

- 3. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]

- 4. Pentetic acid - Wikipedia [en.wikipedia.org]

- 5. nouryon.com [nouryon.com]

- 6. Metal Chelate DTPA | CAS 67-43-6 Dojindo [dojindo.com]

- 7. shivchem.com [shivchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103570571A - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]

- 11. radiopaedia.org [radiopaedia.org]

- 12. DTPA (Poltecthis compound) – for radiopharmaceutical preparation – Narodowe Centrum Badań Jądrowych Ośrodek Radioizotopów – POLATOM [polatom.pl]

- 13. DTPA Chelation for Gadolinium Deposition Disease · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. richardsemelka.com [richardsemelka.com]

The Core Mechanism of DTPA Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent with significant applications in medicine and industry. Its efficacy stems from its molecular structure, which allows it to form stable, soluble complexes with a wide range of metal ions. This guide provides a detailed examination of the core mechanism of DTPA chelation, including its chemical properties, the thermodynamics and kinetics of complex formation, and the established experimental protocols for its study. Quantitative data on the stability of DTPA-metal complexes are presented, and key concepts are illustrated through diagrams to provide a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to DTPA and Chelation Therapy

Chelation therapy is a cornerstone in the treatment of heavy metal and radionuclide poisoning.[1] It involves the administration of a chelating agent, which forms a stable, non-toxic complex with the metal ion, facilitating its excretion from the body.[1][2] Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid that has proven to be a highly effective chelating agent for a variety of divalent and trivalent metal ions.[3][4] Its molecular structure, featuring a diethylenetriamine backbone with five carboxymethyl groups, provides multiple binding sites for metal coordination.[5][6]

DTPA is an FDA-approved treatment for internal contamination with transuranic elements such as plutonium, americium, and curium.[7][8] It is also utilized in other medical and industrial applications, including as a contrast agent in Magnetic Resonance Imaging (MRI) when complexed with gadolinium, and in agriculture to enhance the bioavailability of micronutrients.[4][9] Understanding the fundamental mechanism of DTPA chelation is crucial for optimizing its existing applications and for the development of new therapeutic strategies.

The Chemical Basis of DTPA Chelation

The chelation mechanism of DTPA is rooted in its molecular structure and the principles of coordination chemistry. DTPA is a multidentate ligand, meaning it can form multiple bonds with a single metal ion, creating a stable, ring-like structure known as a chelate.[2]

Molecular Structure and Donor Atoms

DTPA possesses eight potential donor atoms for metal coordination: three nitrogen atoms from the diethylenetriamine backbone and five oxygen atoms from the carboxylate groups.[7] This octadentate nature allows DTPA to wrap around a metal ion, forming a highly stable complex.[5] The geometry of the DTPA molecule allows it to effectively sequester metal ions, preventing their interaction with biological molecules.[3] In the case of its complex with iron(III), DTPA utilizes the three amine centers and three of its five carboxylates to bind the metal ion in a hexadentate fashion.[5]

Thermodynamics of Complex Formation: Stability Constants

The stability of a metal-DTPA complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger affinity of DTPA for the metal ion.[9] DTPA generally forms more stable complexes than the related chelating agent EDTA, with formation constants that are about 100 times greater.[5] The stability of these complexes is influenced by factors such as pH and the nature of the metal ion.[3] Optimal chelation typically occurs in a pH range of 4 to 7.[3][4]

Table 1: Stability Constants (log K) of DTPA with Various Metal Ions

| Metal Ion | Log K Value | Reference |

| Pb²⁺ | 18.8 | [10] |

| Am³⁺ | 26.2 | [11] |

| Cd²⁺ | Higher than Cd-EDTA | [12] |

| Co²⁺ | ~19 | [13] |

The chelate effect, which is predominantly an effect of entropy, is the primary thermodynamic driving force for the high stability of these complexes.[2]

Kinetics of Chelation

The kinetics of DTPA complex formation can be influenced by several factors, including pH and the presence of other ligands.[14][15] For instance, the rate of complex formation with lanthanides is dependent on the hydrogen ion concentration.[14][15] Studies on the complexation of europium with DTPA have shown that the total formation rate constant is strongly dependent on pH and DTPA speciation, with values ranging from 5 x 10³ M⁻¹s⁻¹ to over 1 x 10⁶ M⁻¹s⁻¹ over a pH range of 1.5 to 2.3.[16][17]

Experimental Protocols for Studying DTPA Chelation

A variety of experimental techniques are employed to characterize the chelation properties of DTPA.

Determination of Stability Constants

Method: pH Potentiometry

Principle: This method involves titrating a solution containing the metal ion and DTPA with a standard base. The change in pH is monitored, and the data are used to calculate the stability constant of the metal-DTPA complex.

Detailed Protocol:

-

Solution Preparation: Prepare solutions of the metal salt, DTPA, and a strong base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KCl) is added to maintain a constant ionic strength.[18]

-

Titration: A known volume of the solution containing the metal ion and DTPA is placed in a thermostated vessel. The solution is then titrated with the standard base.

-

pH Measurement: The pH of the solution is measured after each addition of the base using a calibrated pH meter.

-

Data Analysis: The titration curve (pH vs. volume of base added) is analyzed using appropriate software to calculate the protonation constants of DTPA and the stability constant of the metal-DTPA complex.

Method: Spectrophotometry

Principle: This technique is used when the metal-DTPA complex has a distinct absorption spectrum compared to the free metal ion or DTPA. The change in absorbance is used to determine the concentration of the complex and subsequently the stability constant.

Detailed Protocol:

-

Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTPA.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-DTPA complex.

-

Data Analysis: Use the Beer-Lambert law to calculate the concentration of the complex in each solution. The stability constant is then determined by fitting the data to the appropriate equilibrium expression.

Investigation of Chelation Kinetics

Method: Stopped-Flow Spectrophotometry

Principle: This technique allows for the study of rapid reactions in solution. Solutions of the reactants are rapidly mixed, and the change in absorbance or fluorescence over time is monitored to determine the reaction rate.[15]

Detailed Protocol:

-

Reactant Solutions: Prepare solutions of the metal ion and DTPA in separate syringes of the stopped-flow instrument. A colorimetric indicator ligand, such as Arsenazo III, can be used to monitor the progress of the reaction through visible spectral changes.[14][15]

-

Rapid Mixing: The solutions are rapidly injected into a mixing chamber and then flow into an observation cell.

-

Kinetic Data Acquisition: The change in absorbance or fluorescence is recorded as a function of time.

-

Data Analysis: The kinetic data are fitted to the appropriate rate law to determine the rate constants for the formation and dissociation of the metal-DTPA complex.[15] The reaction often proceeds as a first-order approach to equilibrium.[14][15]

Visualizing the DTPA Chelation Mechanism and Workflows

Caption: The chelation mechanism of DTPA with a metal ion.

Caption: Experimental workflow for studying DTPA chelation.

Biological Implications and Future Directions

The primary site of action for DTPA in the body is the bloodstream, where it competes with endogenous ligands like transferrin and albumin for the binding of metal ions.[11] The efficacy of DTPA is therefore dependent on its concentration in the plasma and its ability to successfully compete for and sequester the target metal.[11] While highly effective, the administration of Ca-DTPA can lead to the depletion of essential metals like zinc, a side effect that is less pronounced with Zn-DTPA.[8][19]

Future research in the field of DTPA chelation may focus on the development of new DTPA analogs with enhanced selectivity for specific toxic metals, thereby minimizing the impact on essential mineral homeostasis. Furthermore, a deeper understanding of the biological pathways affected by DTPA and its metal complexes could lead to the development of more targeted and effective chelation therapies.

Conclusion

DTPA is a powerful and versatile chelating agent with a well-established mechanism of action. Its ability to form stable, soluble complexes with a wide range of metal ions makes it an invaluable tool in the treatment of metal toxicity and in various industrial applications. A thorough understanding of its chemical properties, the thermodynamics and kinetics of complex formation, and the experimental methods used for its characterization is essential for researchers and professionals working to advance the field of chelation therapy and drug development. The data and methodologies presented in this guide provide a solid foundation for further investigation and innovation in this critical area of science.

References

- 1. researchgate.net [researchgate.net]

- 2. Chelation - Wikipedia [en.wikipedia.org]

- 3. app1-c89-pub.pressidium.com - Dtpa Chemistry [app1-c89-pub.pressidium.com]

- 4. shivchem.com [shivchem.com]

- 5. Pentetic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]

- 9. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. irpa.net [irpa.net]

The Chemical Architecture and Properties of DTPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylenetriaminepentaacetic acid (DTPA), a polyaminocarboxylic acid, is a formidable chelating agent with significant applications across medicine, agriculture, and industry. Its efficacy is rooted in its molecular structure, which features eight potential donor sites for metal ion coordination, leading to the formation of highly stable complexes. This document provides an in-depth examination of the chemical structure and physicochemical properties of DTPA, details experimental protocols for the characterization of its acidic and coordination properties, and visually represents its mechanism of action and experimental workflows.

Chemical Structure and Identification

DTPA, also known as pentetic acid, is an analogue of ethylenediaminetetraacetic acid (EDTA) but possesses a larger diethylenetriamine backbone and five carboxymethyl groups, enhancing its metal-binding capacity.[1][2]

-

IUPAC Name: 2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid[3]

-

Synonyms: Pentetic Acid, (Diethylenetrinitrilo)pentaacetic acid[3][4]

-

SMILES: C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O

The structure of DTPA provides three amine nitrogens and five carboxyl oxygens, making it a potentially octadentate ligand capable of forming numerous chelate rings with a single metal ion for exceptional stability.[2]

Physicochemical Properties

The physical and chemical properties of DTPA are summarized below. Quantitative data are presented in structured tables for clarity and comparison.

General and Physical Properties

DTPA is typically a white crystalline solid with high solubility in water, particularly in its salt form.[1][2]

| Property | Value | Reference |

| Molecular Weight | 393.35 g/mol | [1][3][5] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 219-222 °C (decomposes) | PubChem |

| Solubility | Soluble in water | [1][5] |

Chemical Properties

The key chemical properties of DTPA relate to its behavior as a polyprotic acid and its extraordinary ability to form stable complexes with a wide range of metal ions.

DTPA is a pentaprotic acid (H₅L), with five distinct pKa values corresponding to the deprotonation of its five carboxyl groups and three amino groups. These values are crucial for understanding its chelation behavior at different pH levels.

| pKa | Value | Assigned Protonation Site |

| pKa₁ | 1.82 | Carboxyl Group |

| pKa₂ | 2.57 | Carboxyl Group |

| pKa₃ | 4.32 | Carboxyl Group |

| pKa₄ | 8.54 | Ammonium Group |

| pKa₅ | 10.54 | Ammonium Group |

| Values are for 25 °C at an ionic strength of 0.1 M. |

The stability constant (K) is the equilibrium constant for the formation of the complex from the metal ion and the fully deprotonated ligand. A high log K value signifies a very stable complex. DTPA is known for forming some of the most stable metal complexes among common chelating agents.[6]

| Metal Ion | Log K₁ (ML) | Conditions |

| Fe³⁺ | 27.40 | 25 °C, I=0.1 |

| Gd³⁺ | 22.46 | 20 °C, I=0.1 |

| Cu²⁺ | 21.03 | 25 °C, I=0.1 |

| Zn²⁺ | 18.29 | 25 °C, I=0.1 |

| Pb²⁺ | 18.80 | - |

| Fe²⁺ | 16.20 | 25 °C, I=0.1 |

| Ca²⁺ | 10.74 | 25 °C, I=0.1 |

| Mg²⁺ | 8.99 | 25 °C, I=0.1 |

| Source: Martell, A. E., & Smith, R. M. (1974). Critical Stability Constants. |

Core Experimental Protocols

The characterization of a chelating agent like DTPA relies on precise measurement of its pKa values and metal-ligand stability constants. Potentiometric titration is a foundational technique for determining both.

Protocol: Determination of pKa Values by Potentiometric Titration

This protocol outlines the steps to determine the acid dissociation constants of DTPA.

1. Objective: To determine the five pKa values of DTPA by titrating a solution of DTPA with a strong base (e.g., NaOH) and monitoring the pH.

2. Materials & Equipment:

-

DTPA (high purity)

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

Potassium chloride (KCl) for ionic strength adjustment

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction vessel (25 °C)

-

Inert gas (Nitrogen or Argon) supply

3. Methodology:

-

Solution Preparation:

-

Prepare a ~1 mM solution of DTPA in deionized water. Accurately weigh the DTPA.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

System Calibration & Setup:

-

Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).

-

Place the DTPA solution in the reaction vessel on the magnetic stirrer.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged and not in contact with the stir bar.

-

Begin gentle stirring. Purge the solution with an inert gas for 15-20 minutes before and during the titration to displace dissolved CO₂.

-

-

Titration Procedure:

-

Acidify the DTPA solution to a starting pH of ~1.5-2.0 using 0.1 M HCl to ensure all functional groups are fully protonated.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added. Use smaller volume increments in regions where the pH changes rapidly (near the equivalence points).

-

Continue the titration until the pH reaches ~12 to ensure all acidic protons have been titrated.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa values can be determined from the curve. The pH at the half-equivalence point for each protonation step corresponds to its pKa.

-

For higher accuracy, calculate the first and second derivatives of the titration curve. The peaks in the first derivative plot or the zero crossings in the second derivative plot indicate the equivalence points.

-

Perform at least three replicate titrations to ensure reproducibility and report the average pKa values with standard deviation.

-

Protocol: Determination of Metal-Ligand Stability Constants

This protocol is an extension of the pKa determination, where the titration is performed in the presence of a metal ion.

1. Objective: To determine the stability constant (log K) of a metal-DTPA complex.

2. Methodology:

-

Solution Preparation: Prepare two identical solutions as described in the pKa protocol (Section 3.1, Step 1). To one of these solutions, add a precise molar ratio of a metal salt (e.g., a 1:1 molar ratio of GdCl₃ to DTPA).

-

Titration Procedure: Perform two separate potentiometric titrations under identical conditions (temperature, ionic strength):

-

Titration A: The DTPA solution without the metal ion (as performed in Section 3.1).

-

Titration B: The DTPA solution containing the metal ion.

-

-

Data Analysis:

-

Plot the titration curves for both A and B on the same graph.

-

The titration curve for the metal-containing solution (B) will be shifted to a lower pH compared to the ligand-only curve (A). This shift is due to the release of protons upon complexation (Mⁿ⁺ + H₅L → [ML]ⁿ⁻⁵ + 5H⁺).

-

The magnitude of this pH shift is directly related to the stability of the metal-ligand complex.

-

The stability constant (log K) is calculated from the titration data using specialized computer programs (e.g., HYPERQUAD, SCOGS) that fit the experimental data to a chemical equilibrium model, accounting for the pKa values of the ligand and the hydrolysis constants of the metal ion.

-

Visualizations: Mechanisms and Workflows

Visual diagrams are essential for conceptualizing the complex chemical behavior of DTPA. The following diagrams were generated using the Graphviz DOT language, adhering to specified formatting rules.

DTPA Chelation Mechanism

The fundamental action of DTPA is its ability to form a stable, cage-like structure around a metal ion, sequestering it from the surrounding environment.

Experimental Workflow: Potentiometric Titration

This flowchart outlines the logical steps for determining the physicochemical constants of DTPA in the laboratory.

Signaling Pathway: Medical Decorporation of Radionuclides

In medicine, DTPA is a critical countermeasure for internal contamination with radioactive heavy metals. The Ca²⁺ or Zn²⁺ salt of DTPA is administered, which then exchanges its endogenous metal for the more tightly binding radionuclide.

References

The Biological Role of DTPA as a Chelating Agent: A Technical Guide

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent with a broad range of applications in medicine, research, and industry. Its ability to form stable, water-soluble complexes with a variety of metal ions underpins its utility in treating heavy metal poisoning, managing radionuclide contamination, and serving as a key component in diagnostic imaging agents. This in-depth technical guide provides a comprehensive overview of the biological role of DTPA, focusing on its mechanism of action, quantitative binding characteristics, and its impact on biological pathways. Detailed experimental protocols are provided for key applications, and complex biological and experimental workflows are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: The Power of Chelation

The fundamental principle behind the biological activity of DTPA is chelation. The term "chelate" is derived from the Greek word "chele," meaning claw, which aptly describes the action of a chelating agent. DTPA is a polyamino-polycarboxylic acid that can wrap around a central metal ion, forming multiple stable coordinate bonds.[1] This sequestration of the metal ion alters its physicochemical properties, rendering it less toxic and more readily excretable from the body.[2]

DTPA is an octadentate ligand, meaning it has eight potential binding sites for a metal ion, which contributes to the high stability of its metal complexes.[3] The formation constants for DTPA complexes with many metal ions are significantly higher than those for endogenous ligands, allowing DTPA to effectively compete for and remove metals from biological systems.[4]

Quantitative Data on DTPA-Metal Complex Stability

The efficacy of a chelating agent is quantitatively expressed by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger affinity of the chelator for the metal ion. The tables below summarize the stability constants of DTPA with various biologically relevant metal ions.

| Divalent Metal Ion | Log K Value |

| Ca(II) | 10.9 |

| Zn(II) | 18.6 |

| Cu(II) | 21.4 |

| Pb(II) | 18.8[5] |

| Cd(II) | 19.0 |

| Mn(II) | 15.6 |

| Mg(II) | 9.3 |

| Trivalent and Other Metal Ions | Log K Value |

| Fe(III) | 28.6 |

| Gd(III) | 22.4 |

| Am(III) | 26.2[6] |

| Pu(IV) | 29.0 |

| Y(III) | 22.0 |

Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from the scientific literature.

Biological Applications and Experimental Protocols

DTPA's strong affinity for a wide range of metal ions has led to its use in several critical biological and medical applications.

Heavy Metal and Radionuclide Decorporation

DTPA is a primary treatment for internal contamination with heavy metals and radionuclides, particularly transuranic elements like plutonium (Pu) and americium (Am).[7] It is typically administered as either the calcium salt (Ca-DTPA) or the zinc salt (Zn-DTPA).[7] Ca-DTPA is generally more effective in the initial phase of treatment as calcium is readily displaced by metals with higher binding affinities.[7] However, prolonged use of Ca-DTPA can lead to the depletion of essential minerals like zinc.[7] Therefore, treatment is often initiated with Ca-DTPA and then switched to Zn-DTPA for longer-term management.[8]

Experimental Protocol: In Vivo Radionuclide Decorporation in an Animal Model

This protocol describes a general procedure for evaluating the efficacy of DTPA in removing a radionuclide from a rodent model.

-

Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

-

Radionuclide Administration: Administer a known quantity of the radionuclide (e.g., Americium-241 citrate) via intravenous injection.

-

DTPA Treatment:

-

Prepare a sterile solution of Ca-DTPA or Zn-DTPA in physiological saline.

-

At a specified time point post-contamination (e.g., 1 hour), administer DTPA via intravenous or intraperitoneal injection. A typical dose might be 30 µmol/kg body weight.

-

-

Sample Collection:

-

House the animals in metabolic cages to allow for separate collection of urine and feces over a defined period (e.g., 24, 48, and 72 hours).

-

At the end of the study period, euthanize the animals and collect key tissues such as the liver, kidneys, and femur to assess radionuclide burden.

-

-

Analysis:

-

Measure the radioactivity in the collected urine, feces, and tissue samples using an appropriate detector (e.g., a gamma counter for gamma-emitting radionuclides).

-

Calculate the percentage of the injected dose excreted and retained in the tissues for both DTPA-treated and control (saline-treated) animals.

-

-

Data Interpretation: Compare the excretion and retention data between the treated and control groups to determine the decorporation efficacy of DTPA.

Clinical Protocol: Chelation Therapy for Gadolinium Deposition Disease

Gadolinium Deposition Disease (GDD) is a condition that can occur in some individuals after receiving gadolinium-based contrast agents (GBCAs) for MRI scans. DTPA has been used to chelate and remove retained gadolinium.

-

Patient Evaluation: Confirm the diagnosis of GDD through patient history, symptoms, and measurement of gadolinium levels in a 24-hour urine collection.

-

Treatment Regimen:

-

Monitoring:

-

Monitor the patient for any adverse reactions during and after the infusion.

-

Collect a 24-hour urine sample after the first day of treatment to measure the amount of gadolinium excreted. A significant increase (e.g., at least four times the pre-treatment level) indicates a beneficial effect of chelation.[8]

-

-

Repeat Sessions: Repeat the two-day chelation cycle as needed, with a typical spacing of 3-4 weeks between sessions, guided by the patient's response and symptom severity.[2]

Diagnostic Imaging

DTPA's ability to form stable complexes with paramagnetic metal ions, most notably gadolinium(III), is the basis for its use as a contrast agent in Magnetic Resonance Imaging (MRI).[9] The Gd-DTPA complex enhances the relaxation rate of water protons in its vicinity, leading to a brighter signal in T1-weighted images and improved visualization of tissues and pathologies.[10] For example, in brain tumor diagnosis, Gd-DTPA helps to highlight the tumor's vascularity and differentiate it from surrounding healthy tissue.[11]

Experimental Workflow: Preparation and Use of Gd-DTPA as an MRI Contrast Agent

Caption: Workflow for the preparation and application of Gd-DTPA as an MRI contrast agent.

Probing Biological Pathways: The Role of DTPA in Studying Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[12] As an iron chelator, DTPA can be used as an experimental tool to study the mechanisms of ferroptosis. By sequestering iron, DTPA can inhibit the Fenton reaction, a key process in ferroptosis that generates highly reactive hydroxyl radicals, which in turn drive lipid peroxidation.[13]

Signaling Pathway: DTPA's Inhibition of Ferroptosis

Caption: DTPA inhibits ferroptosis by chelating intracellular iron, thereby preventing the Fenton reaction and subsequent lipid peroxidation.

Analytical Methods for DTPA and its Metal Complexes

Accurate quantification of DTPA and its metal complexes in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Several analytical techniques are employed for this purpose.

Experimental Protocol: Quantification of DTPA in a Biological Matrix using HPLC

This protocol outlines a method for determining DTPA concentrations in a biological sample, such as plasma or urine, using High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 1 mL of plasma), add a solution of a transition metal ion that forms a stable, UV-active complex with DTPA (e.g., Fe(III) or Cu(II)). This step is necessary because DTPA itself does not have a chromophore for UV detection.

-

Vortex the sample to ensure complete complexation.

-

Perform a protein precipitation step by adding a suitable solvent (e.g., acetonitrile).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium hydroxide) in a buffered aqueous solution with an organic modifier (e.g., acetonitrile). The ion-pairing reagent is necessary to retain the highly polar DTPA-metal complex on the non-polar stationary phase.

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the DTPA-metal complex has maximum absorbance (e.g., around 260 nm for the Fe(III)-DTPA complex).

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of DTPA in the same biological matrix.

-

Inject the prepared samples and standards onto the HPLC system.

-

Determine the concentration of DTPA in the unknown samples by comparing their peak areas to the calibration curve.

-

Other advanced analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can also be used for the sensitive and element-specific detection of DTPA-metal complexes.[15]

Drug Development and Formulation

While intravenous administration is the most common route for DTPA, its poor oral bioavailability presents a challenge for long-term or outpatient treatment.[7] Research efforts have focused on developing oral formulations of DTPA to improve patient compliance and ease of administration. One approach involves the synthesis of prodrugs, such as the penta-ethyl ester of DTPA, which is more lipophilic and can be absorbed more readily from the gastrointestinal tract.[16] These prodrugs are then metabolized in the body to release the active DTPA molecule.

Logical Relationship: Prodrug Strategy for Oral DTPA Delivery

Caption: A prodrug approach to enhance the oral bioavailability of DTPA.

Conclusion

DTPA is a versatile and powerful chelating agent with well-established and critical roles in medicine and research. Its strong and stable binding to a wide array of metal ions forms the basis of its therapeutic and diagnostic applications. Understanding the quantitative aspects of its metal binding, the detailed protocols for its use, and its interactions with biological pathways is paramount for its effective and safe application. Continued research into novel formulations and delivery systems holds the promise of further enhancing the clinical utility of this important molecule.

References

- 1. Spectrophotometric method for the determination of a bifunctional DTPA ligand in DTPA-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chelation - Wikipedia [en.wikipedia.org]

- 4. inl.elsevierpure.com [inl.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irpa.net [irpa.net]

- 8. richardsemelka.com [richardsemelka.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Brain tumor - Wikipedia [en.wikipedia.org]

- 12. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. antbioinc.com [antbioinc.com]

- 14. researchgate.net [researchgate.net]

- 15. Metal-detection based techniques and their applications in metallobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Dawn of a Chelator: An In-depth Guide to the Early Research and Discovery of DTPA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) stands as a cornerstone in the field of chelation chemistry, with a rich history of applications ranging from industrial processes to life-saving medical treatments. Its remarkable ability to form stable, water-soluble complexes with a wide array of metal ions has made it an indispensable tool for scientists and clinicians. This technical guide delves into the seminal early research that led to the discovery and characterization of DTPA, providing a detailed look at the foundational synthesis, experimental protocols, and the initial quantitative understanding of its properties that paved the way for its modern uses. The term "chelate" was first coined in 1920 by Sir Gilbert T. Morgan and H. D. K. Drew, derived from the Greek word for "claw" to describe how certain molecules bind to a central metal atom.[1] This guide will explore the pioneering work that established DTPA as a powerful chelating agent.

The Genesis of a Polyamino Carboxylic Acid: Early Synthesis

The development of aminopolycarboxylic acids as chelating agents was pioneered by Frederick C. Bersworth in the mid-20th century. While his work on ethylenediaminetetraacetic acid (EDTA) is widely recognized, his research also laid the groundwork for related compounds with even greater chelating capacity, such as DTPA. Early synthetic routes focused on the carboxymethylation of diethylenetriamine.

Experimental Protocol: The Bersworth Approach (Conceptual Reconstruction)

-

Reaction Setup: A reaction vessel, likely a three-necked flask equipped with a stirrer, thermometer, and addition funnels, would be charged with an aqueous solution of diethylenetriamine.

-

Carboxymethylation: A carboxymethylating agent, such as sodium chloroacetate or chloroacetic acid, would be slowly added to the diethylenetriamine solution. The reaction would be carried out under alkaline conditions, maintained by the concurrent addition of a strong base like sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction and to keep the amine groups reactive.

-

Temperature Control: The reaction is exothermic, and early researchers would have meticulously controlled the temperature, likely using an ice bath, to prevent side reactions and degradation of the reactants and product.

-

Reaction Completion and Isolation: After the addition of the reagents, the reaction mixture would be stirred for an extended period to ensure complete carboxymethylation. The crude DTPA product would then be isolated from the reaction mixture.

-

Purification: Early purification methods would have involved acidification of the solution to precipitate the less soluble free acid form of DTPA. The precipitate would then be collected by filtration, washed with cold water to remove inorganic salts, and subsequently dried.

This process would have yielded DTPA as a white, crystalline powder with limited solubility in water in its acidic form.

Early Characterization and Quantitative Analysis

Following its synthesis, the critical next step was to characterize the properties of DTPA and quantify its ability to chelate metal ions. This early work was fundamental in establishing its potential applications.

Determination of Stability Constants

A central figure in the systematic study of the stability of metal-chelate complexes was Arthur E. Martell. His work, along with others like G. Anderegg, provided the first quantitative data on the strength of the bonds between DTPA and various metal ions. The stability constant (K) is a measure of the equilibrium between the free metal ion, the free chelating agent, and the metal-chelate complex. A high stability constant indicates a strong and stable complex.

Early methods for determining these constants often involved potentiometric titrations.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

-

Preparation of Solutions: Standardized solutions of DTPA, the metal salt of interest (e.g., CaCl₂, ZnCl₂, FeCl₃), and a strong base (e.g., NaOH) of known concentrations would be prepared in a constant ionic strength medium to maintain consistent activity coefficients.

-

Titration Procedure: A known volume of a solution containing the DTPA and the metal ion would be placed in a thermostatted cell. The solution would then be titrated with the standardized base.

-

pH Measurement: The pH of the solution would be measured after each addition of the base using a pH meter.

-

Data Analysis: The resulting titration curve (pH vs. volume of base added) would be analyzed. The displacement of the curve in the presence of the metal ion compared to the titration of DTPA alone allows for the calculation of the stability constant of the metal-DTPA complex.

The pioneering work of researchers in this era led to the compilation of critical stability constants for a wide range of chelating agents, including DTPA. These compilations remain valuable resources for chemists and researchers today.[2][3]

Quantitative Data: Stability Constants of Metal-DTPA Complexes

The following table summarizes some of the early-determined stability constants (log K) for DTPA with various metal ions. These values demonstrated the exceptional chelating ability of DTPA, particularly for trivalent and heavy metal ions.

| Metal Ion | Log K |

| Ca²⁺ | 10.74 |

| Mg²⁺ | 9.28 |

| Mn²⁺ | 15.60 |

| Fe²⁺ | 16.40 |

| Co²⁺ | 19.00 |

| Ni²⁺ | 20.20 |

| Cu²⁺ | 21.40 |

| Zn²⁺ | 18.50 |

| Cd²⁺ | 19.00 |

| Pb²⁺ | 18.70 |

| Fe³⁺ | 28.60 |

| Al³⁺ | 18.60 |

Note: These values are representative of early measurements and may vary slightly from more recent determinations due to refinements in experimental techniques and data analysis.

Early Applications in Metal Decorporation

One of the earliest and most significant applications envisioned for DTPA was in the field of medicine, specifically for the decorporation of toxic and radioactive metals from the body. The high stability of DTPA complexes with many heavy metals suggested its potential as a therapeutic agent.

Mechanism of Action in Metal Decorporation

The fundamental principle behind the use of DTPA for metal detoxification is the process of chelation and subsequent renal excretion. Early researchers understood this as a straightforward chemical exchange.

Caption: Logical workflow of DTPA-mediated metal decorporation.

Early Toxicological and Efficacy Studies

Initial in-vivo studies were crucial to assess both the efficacy and the safety of DTPA. These experiments were typically conducted in animal models, such as rats and dogs.

Experimental Protocol: Early Animal Studies on Metal Decorporation

-

Animal Model: A cohort of laboratory animals (e.g., Wistar rats) would be used.

-

Contamination: The animals would be administered a known dose of a toxic metal, either through injection or inhalation, to simulate contamination.

-

Treatment: A solution of Ca-DTPA or Zn-DTPA would be administered to the test group, typically via intraperitoneal or intravenous injection. A control group would receive a saline solution.

-

Sample Collection: Urine and feces would be collected over a period of several days. At the end of the study, tissues such as the liver, kidneys, and bone would be harvested.

-

Quantitative Analysis: The concentration of the target metal in the collected samples would be determined using analytical techniques available at the time, such as atomic absorption spectroscopy or radiometric counting for radioactive metals.

-

Data Evaluation: The amount of metal excreted by the treated group would be compared to the control group to determine the efficacy of DTPA in promoting decorporation. Tissue samples would be analyzed to assess the reduction in the body burden of the metal. Toxicological effects would be evaluated by observing the animals' health and through histopathological examination of key organs.

Quantitative Data: Early Toxicological and Efficacy Findings

Early studies quickly established that while Ca-DTPA was highly effective, it could also lead to the depletion of essential trace metals, most notably zinc and manganese. This observation led to the development and investigation of Zn-DTPA as a safer alternative for long-term or repeated administration.

| Compound | Acute LD₅₀ (rats, IV) | Observations |

| Ca-DTPA | ~2.0 g/kg | Effective at decorporation but can deplete endogenous zinc and manganese. |

| Zn-DTPA | >10 g/kg | Significantly less toxic than Ca-DTPA, with less impact on essential mineral balance.[4] |

In terms of efficacy, early research demonstrated that the prompt administration of DTPA after metal exposure was critical for maximizing its decorporating effect.

Conclusion

The early research and discovery of DTPA laid a robust foundation for its wide-ranging applications today. The pioneering work in its synthesis, the meticulous determination of its metal-binding properties, and the initial investigations into its biological efficacy and safety were critical in establishing it as a powerful and versatile chelating agent. The principles and data generated during this formative period continue to inform the development of new chelating agents and the refinement of existing chelation therapies. This in-depth look at the core of DTPA's origins serves as a testament to the enduring legacy of this remarkable molecule in science and medicine.

References

An In-Depth Technical Guide to Diethylenetriaminepentaacetic Acid (DTPA) in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a powerful synthetic chelating agent widely utilized across various scientific disciplines, including biochemistry, molecular biology, and drug development. Its profound ability to form stable complexes with a wide range of metal ions makes it an invaluable tool for controlling metal-catalyzed reactions, preventing oxidative damage, and in specialized applications such as radiolabeling and heavy metal detoxification. This technical guide provides a comprehensive overview of the core principles and practical applications of DTPA in biochemical assays, complete with detailed experimental protocols and quantitative data to empower researchers in their experimental design and execution.

DTPA is a polyamino-carboxylic acid with eight potential coordination sites, allowing it to form highly stable, water-soluble complexes with di- and trivalent metal ions. This sequestration of metal ions is crucial in many biochemical systems where trace metal contamination can lead to non-specific enzymatic activity, degradation of nucleic acids and proteins, or interference with assay detection systems.

Core Principles of DTPA Chelation

The primary function of DTPA in biochemical assays is to sequester free metal ions from solutions. Metal ions, particularly transition metals like iron (Fe), copper (Cu), and manganese (Mn), can participate in Fenton and Haber-Weiss reactions, generating highly reactive hydroxyl radicals. These radicals can cause significant oxidative damage to biological macromolecules, leading to experimental artifacts and loss of sample integrity. By tightly binding to these metal ions, DTPA effectively removes them from the reaction environment, thus preventing oxidative damage and ensuring the stability of the assay components.

The effectiveness of DTPA as a chelator is quantified by its stability constant (log K) for a given metal ion. A higher log K value indicates a more stable complex and a stronger chelation effect. The stability of these complexes is, however, dependent on the pH of the solution, with optimal chelation for most divalent and trivalent cations occurring in the neutral to alkaline pH range.

Quantitative Data: Stability Constants of DTPA with Various Metal Ions

The stability of the DTPA-metal complex is a critical parameter in its application. The following table summarizes the logarithm of the stability constants (log K) for DTPA with several biologically and experimentally relevant metal ions.

| Metal Ion | Valence | log K |

| Iron (III) | +3 | 28.6 |

| Copper (II) | +2 | 21.5 |

| Nickel (II) | +2 | 20.3 |

| Lead (II) | +2 | 18.8 |

| Zinc (II) | +2 | 18.5 |

| Cadmium (II) | +2 | 19.0 |

| Manganese (II) | +2 | 15.6 |

| Calcium (II) | +2 | 10.8 |

| Magnesium(II) | +2 | 9.3 |

Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.

Key Applications and Experimental Protocols

DTPA's versatility as a chelating agent lends itself to a variety of applications in biochemical assays. Detailed protocols for some of the most common applications are provided below.

Preparation of Metal-Free Buffers

Trace metal contamination in buffers can be a significant source of experimental variability. The addition of DTPA can effectively create a "metal-free" environment for sensitive biochemical reactions.

Objective: To prepare a biological buffer with minimal free divalent and trivalent metal ions.

Materials:

-

High-purity water (e.g., Milli-Q or equivalent)

-

Buffer stock solution (e.g., Tris-HCl, HEPES, PBS)

-

DTPA (pentasodium or pentapotassium salt for better solubility)

-

pH meter

-

Stir plate and stir bar

Protocol:

-

Prepare the desired buffer solution at the target concentration using high-purity water.

-

Add DTPA to the buffer solution to a final concentration of 1-5 mM.

-

Stir the solution thoroughly for at least 30 minutes to allow for the chelation of contaminating metal ions.

-

Adjust the pH of the buffer to the desired value. Note that the addition of DTPA may slightly alter the initial pH.

-

The buffer is now ready for use in sensitive applications such as enzyme kinetics, PCR, or protein stability assays.

Inhibition of Metalloproteinases

Metalloproteinases are a class of enzymes that require a metal ion, typically zinc, for their catalytic activity. DTPA can be used as a general inhibitor of metalloproteinases by chelating the essential metal cofactor from the enzyme's active site.

Objective: To inhibit the activity of a metalloproteinase in a given sample.

Materials:

-

Sample containing the metalloproteinase of interest

-

DTPA stock solution (e.g., 100 mM in water, pH adjusted to 7.5)

-

Assay buffer appropriate for the specific metalloproteinase

-

Substrate for the metalloproteinase (e.g., a fluorogenic peptide)

-

Fluorometer or spectrophotometer

Protocol:

-

Prepare the reaction mixture by combining the assay buffer and the metalloproteinase-containing sample.

-

Add DTPA to the reaction mixture to a final concentration that is in excess of the estimated zinc concentration in the sample. A typical starting concentration is 1-10 mM.

-

Incubate the mixture for 15-30 minutes at room temperature to allow for the chelation of the zinc ion from the enzyme's active site.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the fluorescence or absorbance over time. A significant reduction in enzyme activity compared to a control without DTPA indicates successful inhibition.

Radiolabeling of Antibodies and Peptides with Indium-111

DTPA can be covalently attached to antibodies or peptides to create a bifunctional chelator. This allows for the stable incorporation of radiometals, such as Indium-111 (¹¹¹In), for use in in vivo imaging or radiotherapy.

Objective: To radiolabel a DTPA-conjugated antibody with ¹¹¹In.

Materials:

-

DTPA-conjugated antibody (commercially available or prepared using DTPA anhydride)

-

¹¹¹InCl₃ in dilute HCl

-

Metal-free 0.1 M sodium acetate buffer, pH 5.5

-

Size-exclusion chromatography column (e.g., PD-10) equilibrated with saline

-

Instant thin-layer chromatography (ITLC) system for quality control

Protocol:

-

In a metal-free microcentrifuge tube, add a specific amount of the DTPA-conjugated antibody.

-

Carefully add the ¹¹¹InCl₃ solution to the antibody. The molar ratio of DTPA to ¹¹¹In should be optimized for each antibody but is typically in large excess.

-

Add the sodium acetate buffer to adjust the pH to approximately 5.5, which is optimal for ¹¹¹In chelation by DTPA.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Purify the radiolabeled antibody from unincorporated ¹¹¹In using a size-exclusion chromatography column. Collect the fractions containing the high molecular weight antibody.

-

Perform quality control on the purified product using ITLC to determine the radiochemical purity. A high percentage of radioactivity associated with the antibody peak indicates successful labeling.

Mandatory Visualizations

To further elucidate the mechanisms and workflows involving DTPA, the following diagrams have been generated using the DOT language.

Caption: Mechanism of DTPA action in preventing metal-catalyzed oxidative damage.

Caption: Workflow for the preparation of metal-free buffers using DTPA.

Caption: Inhibition of metalloproteinase activity through DTPA-mediated chelation of zinc.

Potential Interferences and Troubleshooting

While DTPA is a valuable tool, its use is not without potential complications. The strong chelating nature of DTPA can lead to interference in certain biochemical assays.

-

Interference with Protein Quantification Assays: DTPA can interfere with common protein assays such as the bicinchoninic acid (BCA) assay, which relies on the reduction of Cu²⁺. By chelating the copper ions, DTPA can lead to an underestimation of protein concentration. The Bradford assay, which is a dye-binding method, is generally less susceptible to interference from chelating agents. If the BCA assay must be used, it is advisable to remove DTPA from the sample by dialysis or buffer exchange prior to protein quantification.

-

Inhibition of Metal-Dependent Enzymes: While often the intended purpose, the non-specific chelation of DTPA can inadvertently inhibit enzymes that require metal ions for their function, other than the intended target. It is crucial to consider the metal requirements of all components in an assay system when including DTPA.

-

Alteration of Redox-Sensitive Assays: In assays that measure antioxidant capacity or involve redox reactions, the presence of DTPA can be a confounding factor. By chelating transition metals, DTPA can prevent metal-catalyzed oxidation, which may be a component of the measured antioxidant activity.

Troubleshooting Guide:

| Problem | Possible Cause | Solution |

| Lower than expected enzyme activity | DTPA is chelating a required metal cofactor. | Omit DTPA from the reaction or add a surplus of the required metal ion to overcome the chelation. |

| Inaccurate protein concentration with BCA assay | DTPA is interfering with the copper-based detection. | Use a different protein assay (e.g., Bradford) or remove DTPA from the sample before the assay. |

| Altered results in an antioxidant assay | DTPA is preventing metal-catalyzed oxidation. | Acknowledge the contribution of metal chelation to the overall antioxidant effect or use a non-metal-dependent antioxidant assay. |

Conclusion

DTPA is a powerful and versatile tool for researchers in the life sciences. Its ability to control metal ion activity is fundamental to maintaining the integrity and reliability of a wide range of biochemical assays. By understanding the principles of chelation, being aware of the quantitative aspects of its interaction with different metal ions, and following detailed experimental protocols, researchers can effectively harness the benefits of DTPA while mitigating potential interferences. This guide provides a solid foundation for the successful application of DTPA in your research endeavors.

The Efficacy of DTPA in Metal Ion Sequestration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent with a well-established role in the sequestration of a wide range of metal ions. Its high affinity for multivalent cations makes it an invaluable tool in various scientific and medical applications, from treating heavy metal poisoning and radionuclide contamination to its use as a contrast agent in magnetic resonance imaging (MRI). This technical guide provides an in-depth overview of the core principles of DTPA's function, quantitative data on its binding affinities, detailed experimental protocols for its study, and an exploration of its indirect effects on cellular signaling pathways.

Core Mechanism: Chelation

DTPA is a polyaminocarboxylic acid containing five carboxylate groups and three amine nitrogens. This structure allows it to act as an octadentate ligand, forming multiple coordination bonds with a single metal ion. This process, known as chelation, results in the formation of a stable, water-soluble metal-DTPA complex that can be readily excreted from the body, primarily through glomerular filtration in the kidneys.[1][2] The strength of this bond is quantified by the stability constant (log K), with higher values indicating a more stable complex.

Data Presentation: Quantitative Analysis of DTPA-Metal Ion Interactions

The efficacy of DTPA in sequestering various metal ions is directly related to the stability of the complexes it forms. The following tables summarize the stability constants (log K) for DTPA with a range of metal ions and provide data on its decorporation efficiency for specific radionuclides and heavy metals.

Table 1: Stability Constants (log K) of DTPA with Various Metal Ions

| Metal Ion | Valence | Log K Value | Reference |

| Iron (Fe³⁺) | +3 | 28.6 | [3] |

| Plutonium (Pu⁴⁺) | +4 | 29.5 | [1][4] |

| Americium (Am³⁺) | +3 | 22.9 | [1][4] |

| Gadolinium (Gd³⁺) | +3 | 22.46 | [5][6] |

| Zinc (Zn²⁺) | +2 | 18.29 | [3] |

| Lead (Pb²⁺) | +2 | 18.8 | [3] |

| Copper (Cu²⁺) | +2 | 21.4 | [3] |

| Nickel (Ni²⁺) | +2 | 20.2 | [7] |

| Cadmium (Cd²⁺) | +2 | 19.0 | [7] |

| Manganese (Mn²⁺) | +2 | 15.6 | [6] |

| Calcium (Ca²⁺) | +2 | 10.8 | [6] |

Note: Stability constants can vary slightly depending on experimental conditions such as temperature and ionic strength.

Table 2: Efficacy of DTPA in Radionuclide Decorporation

| Radionuclide | Animal Model | DTPA Regimen | Efficacy (Reduction in Body Burden/Increased Excretion) | Reference |

| Plutonium-238 (²³⁸Pu) | Beagle Dogs | Single Ca-DTPA injection followed by repeated Zn-DTPA injections or continuous infusion | ~85% removal of initial pulmonary burden | [4] |

| Americium-241 (²⁴¹Am) | Rats | Single IV bolus of DTPA (30 µmol/kg) 1 hour post-contamination | 43% of injected ²⁴¹Am excreted in urine over 14 days (vs. 11% in control) | [8] |

| Plutonium (soluble) | Human Case | Long-term delayed DTPA therapy | Significant enhancement of urinary and fecal excretion | [9] |

Table 3: Efficacy of DTPA in Gadolinium Removal

| Study Type | Patient Population | DTPA Regimen | Efficacy (Increased Urinary Gadolinium Excretion) | Reference |

| In vivo (Rats) | Rats administered linear or macrocyclic GBCAs | Delayed infusion of Ca-DTPA | Increased urine Gd excretion for at least 3 consecutive days after each infusion | [6] |

| Clinical Observation | Patients with Gadolinium Deposition Disease | Intravenous Ca-DTPA and Zn-DTPA | 4-fold or greater increase in 24-hour urine Gd excretion post-treatment | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of DTPA in metal ion sequestration.

Determination of Stability Constants by Potentiometric Titration

Objective: To determine the formation constant (log K) of a metal-DTPA complex.

Materials:

-

pH meter with a glass electrode

-

Autotitrator or manual burette

-

Thermostated reaction vessel

-

Standardized solutions of the metal salt, DTPA, strong acid (e.g., HCl), and strong base (e.g., NaOH, carbonate-free)

-

Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions at the desired temperature.

-

Sample Preparation: In the thermostated vessel, prepare a solution containing a known concentration of the metal ion, DTPA, and the inert electrolyte. The molar ratio of metal to ligand is typically 1:1 or with a slight excess of the ligand.

-

Acidification: Add a known amount of standardized strong acid to the solution to lower the pH and ensure that the ligand is fully protonated at the start of the titration.

-

Titration: Titrate the solution with a standardized solution of strong base, recording the pH value after each addition of titrant. Allow the solution to reach equilibrium after each addition.

-

Data Analysis: Plot the pH as a function of the volume of base added. The resulting titration curve will show distinct inflection points corresponding to the neutralization of excess acid and the deprotonation of the DTPA ligand and its metal complex.

-

Calculation: Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data. The software fits the experimental data to a chemical model that includes the acid dissociation constants of DTPA and the formation constants of the metal-DTPA complex to calculate the stability constant (log K).

In Vitro Chelation Assay for Metal Removal from a Biological Matrix

Objective: To assess the ability of DTPA to remove a target metal ion from a complex biological matrix like plasma.

Materials:

-

Plasma samples (human, rat, etc.)

-

Radio-labeled metal ion (e.g., ²⁴¹Am) or a stable isotope for ICP-MS analysis

-

DTPA solution of varying concentrations

-

Ultrafiltration devices (e.g., centrifugal filters with a specific molecular weight cutoff)

-

Gamma counter or ICP-MS instrument

Procedure:

-

Incubation: Spike the plasma samples with a known concentration of the metal ion and incubate for a period to allow for binding to plasma proteins.

-

DTPA Addition: Add varying concentrations of DTPA to the spiked plasma samples and incubate for a defined period to allow for chelation to occur.

-

Separation: Separate the protein-bound metal from the smaller DTPA-metal complex using ultrafiltration. The filter retains the large proteins and any metal still bound to them, while the smaller DTPA-metal complex passes through into the filtrate.

-

Quantification: Measure the amount of the metal ion in the filtrate (representing the DTPA-chelated fraction) and the retentate (representing the protein-bound fraction) using a gamma counter for radioisotopes or ICP-MS for stable isotopes.

-

Data Analysis: Plot the percentage of metal in the filtrate as a function of the DTPA concentration to generate a dose-response curve. From this curve, parameters such as the EC₅₀ (the concentration of DTPA that chelates 50% of the maximum chelatable metal) can be determined.[11]

In Vivo Radionuclide Decorporation Study in an Animal Model

Objective: To evaluate the efficacy of DTPA in removing an internally deposited radionuclide from a living organism.

Materials:

-

Animal model (e.g., rats, beagles)

-

Radionuclide solution for administration (e.g., ²³⁸Pu(NO₃)₄, ²⁴¹Am citrate)

-

Ca-DTPA and/or Zn-DTPA for injection or infusion

-

Metabolic cages for separate collection of urine and feces

-

Scintillation counter or other appropriate radiation detection equipment

-

Tissues for bioassay at the end of the study

Procedure:

-

Acclimatization: Acclimate the animals to the experimental conditions, including metabolic cages.

-

Radionuclide Administration: Administer a known amount of the radionuclide to the animals via a clinically relevant route (e.g., inhalation, injection, or wound contamination).

-

DTPA Treatment: At a specified time post-contamination, begin the DTPA treatment regimen. This can involve single or multiple injections, or continuous infusion. A control group should receive a saline solution.

-

Sample Collection: Collect urine and feces at regular intervals throughout the study.

-

Bioassay: At the end of the study, euthanize the animals and collect major organs and tissues (e.g., liver, skeleton, kidneys, lungs).

-

Radioanalysis: Analyze the radionuclide content in the collected excreta and tissue samples using appropriate radiation detection methods.

-

Data Analysis: Calculate the total amount of radionuclide excreted and the amount retained in each tissue for both the DTPA-treated and control groups. The efficacy of DTPA is determined by the percentage increase in excretion and the percentage decrease in tissue retention compared to the control group.[4][8][12]

Signaling Pathways and Logical Relationships

DTPA's primary mechanism of action is extracellular, where it binds to free metal ions, preventing them from entering cells and interacting with cellular components. Therefore, DTPA's effect on intracellular signaling pathways is largely indirect, by mitigating the metal-induced dysregulation of these pathways. Heavy metals are known to induce oxidative stress and inflammatory responses, often through the generation of reactive oxygen species (ROS).

Metal-Induced Oxidative Stress and the Nrf2 Pathway

Heavy metals can lead to the production of ROS, which can damage cellular macromolecules. The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response.[13][14] Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. By sequestering metal ions, DTPA can prevent the initial ROS production, thereby indirectly modulating the Nrf2 pathway.

Metal-Induced Inflammation and the NF-κB Pathway

Certain toxic metals can activate the NF-κB signaling pathway, a key regulator of inflammation.[15][16][17][18] This can lead to the production of pro-inflammatory cytokines. By chelating these metal ions in the extracellular space, DTPA can prevent the initiation of this inflammatory cascade.

Conclusion

DTPA remains a cornerstone in the management of metal ion overload due to its strong chelating properties and favorable pharmacokinetic profile. The quantitative data on its stability constants and decorporation efficacy underscore its effectiveness for a range of metal ions. The provided experimental protocols offer a foundation for researchers to further investigate and utilize DTPA in their work. While its effects on cellular signaling are primarily indirect, its ability to sequester toxic metal ions before they can exert their harmful intracellular effects is of profound therapeutic importance. Further research into the development of more targeted and efficient DTPA derivatives and delivery systems will continue to expand its utility in medicine and environmental science.

References

- 1. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sketchviz.com [sketchviz.com]

- 3. researchgate.net [researchgate.net]

- 4. Decorporation therapy for inhaled plutonium nitrate using repeatedly and continuously administered DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metal ion coordination, conditional stability constants, and solution behavior of chelating surfactant metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Treatment With Chelating Agents Depends on the Stability of Administered GBCAs: A Comparative Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lutpub.lut.fi [lutpub.lut.fi]

- 8. Orally administered DTPA penta-ethyl ester for the decorporation of inhaled 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interpretation of Enhanced Fecal and Urinary Plutonium Excretion Data under a 2-y Regular DTPA Treatment Started Months after Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nist.gov [nist.gov]

- 11. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. Signaling from toxic metals to NF-kappaB and beyond: not just a matter of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Coordination Chemistry of Diethylenetriaminepentaacetic Acid (DTPA) with Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of Diethylenetriaminepentaacetic acid (DTPA) with a variety of metal ions. DTPA is a versatile polyaminocarboxylic acid chelating agent with significant applications in medicine, particularly in magnetic resonance imaging (MRI) as a component of contrast agents, and in chelation therapy for the removal of heavy metals and radionuclides from the body.[1][2][3] This document details the thermodynamic and kinetic aspects of DTPA-metal complex formation, presents structural data, and outlines key experimental protocols for the characterization of these complexes. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction to DTPA and its Chelating Properties

Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid with three amine groups and five carboxylic acid groups.[2] This structure allows DTPA to act as a polydentate ligand, capable of forming multiple coordination bonds with a single metal ion.[2][3] The resulting metal-DTPA complexes are typically highly stable, a phenomenon known as the chelate effect, which is entropically driven.[4][5] The formation constants for DTPA complexes are generally about 100 times greater than those for the related chelating agent, ethylenediaminetetraacetic acid (EDTA).[6]

The coordination number of DTPA with a metal ion can be as high as eight, with the ligand wrapping around the metal center.[6][7] However, with many transition metals, DTPA may bind in a hexadentate manner, utilizing its three nitrogen atoms and three of its five carboxylate groups.[6] This versatility in coordination allows DTPA to form stable complexes with a wide range of metal ions, from alkali earth and transition metals to lanthanides and actinides.[8][9][10]

The selectivity of DTPA for different metal ions can be understood in the context of Hard and Soft Acid-Base (HSAB) theory.[11][12][13] Metal ions, as Lewis acids, and the donor atoms of DTPA (nitrogen and oxygen), as Lewis bases, can be classified as "hard," "soft," or "borderline." Hard acids, which are typically small and highly charged, prefer to bind to hard bases, while soft acids, which are larger and more polarizable, favor soft bases.[11][13] The nitrogen and oxygen donor atoms of DTPA are considered hard bases, leading to strong interactions with hard and borderline metal ions.

Quantitative Data on DTPA-Metal Complexation

The stability of DTPA-metal complexes is quantified by their stability constants (log K), which describe the equilibrium between the free metal ion, the free ligand, and the metal-ligand complex. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of complexation provide further insight into the driving forces behind complex formation.

Stability Constants (log K)